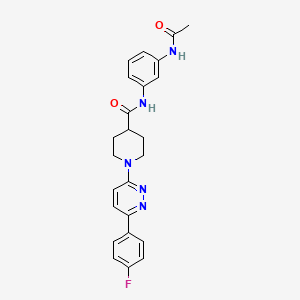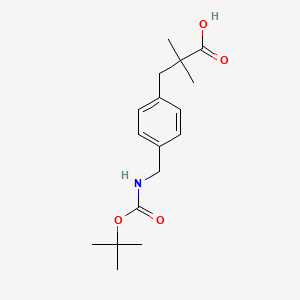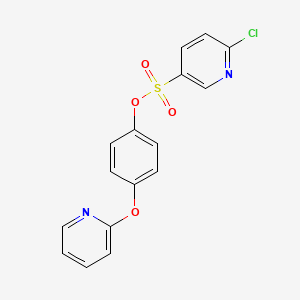
4-(Pyridin-2-yloxy)phenyl 6-chloropyridine-3-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyridin-2-yloxy)phenyl 6-chloropyridine-3-sulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPS, and it is a member of the sulfonate family. PPS is a white crystalline powder that is soluble in water and other polar solvents.
Mécanisme D'action
The mechanism of action of PPS is not fully understood. However, studies have suggested that PPS inhibits the activity of enzymes that are involved in cancer cell proliferation and growth. PPS has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
PPS has been shown to have several biochemical and physiological effects. In vitro studies have shown that PPS inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. PPS has also been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
PPS has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. PPS is also soluble in water and other polar solvents, making it easy to dissolve in experimental solutions. However, PPS has some limitations for use in lab experiments. It is a relatively expensive compound, and it may not be readily available in some research settings.
Orientations Futures
There are several future directions for research on PPS. One potential area of research is the development of PPS analogs with improved anticancer properties. Another area of research is the investigation of the mechanism of action of PPS in cancer cells. Additionally, PPS could be studied for its potential use as an antifungal agent in clinical settings.
Méthodes De Synthèse
PPS can be synthesized by reacting 4-hydroxyphenyl-2-pyridyl ketone with 6-chloropyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of PPS, which can be purified by recrystallization.
Applications De Recherche Scientifique
PPS has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, PPS has been investigated for its anticancer properties. Studies have shown that PPS inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PPS has also been studied for its potential use as an antifungal agent.
Propriétés
IUPAC Name |
(4-pyridin-2-yloxyphenyl) 6-chloropyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4S/c17-15-9-8-14(11-19-15)24(20,21)23-13-6-4-12(5-7-13)22-16-3-1-2-10-18-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJQSCXIZOZSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)OS(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yloxy)phenyl 6-chloropyridine-3-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

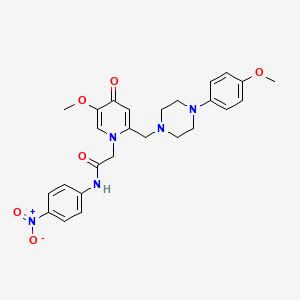
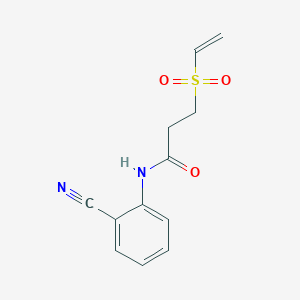
![4-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2738636.png)
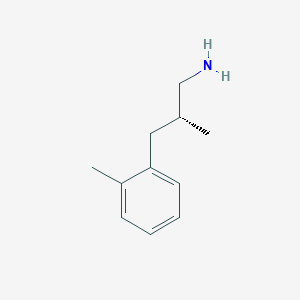
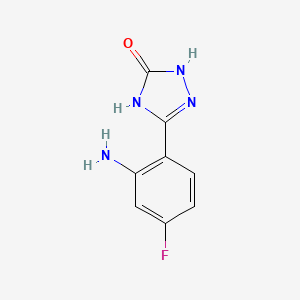



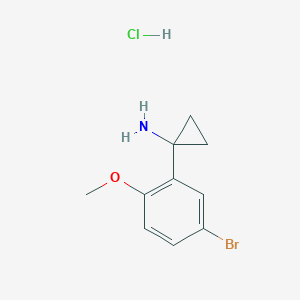
![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2738648.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2738651.png)
